molecular formula C9H11BO2 B6182465 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol CAS No. 2010218-46-7

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol

Cat. No. B6182465
CAS RN: 2010218-46-7
M. Wt: 162
InChI Key:
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Description

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol, commonly referred to as 2,1-benzoxaborepin, is a synthetic compound created in the laboratory and used in scientific research. It is a member of the benzoxaborole family of compounds and is used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemical and physiological studies.

Mechanism of Action

2,1-benzoxaborepin has a variety of mechanisms of action, depending on the application. In drug discovery, it has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals. In chemical synthesis, it has been used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds. In biochemical and physiological studies, it has been used to study enzyme activity, protein-protein interactions, and receptor-ligand interactions.
Biochemical and Physiological Effects
2,1-benzoxaborepin has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and receptor-ligand interactions. It has been shown to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, proteases, and kinases. In addition, it has been shown to interact with a variety of receptors, including G protein-coupled receptors and ion channels.

Advantages and Limitations for Lab Experiments

2,1-benzoxaborepin has several advantages for use in laboratory experiments, including its low cost and easy availability. It is also relatively stable and has a low toxicity, making it a safe and effective reagent for use in biochemical and physiological studies. However, it is important to note that 2,1-benzoxaborepin is a synthetic compound and can be difficult to obtain in pure form. In addition, it is not water-soluble and must be dissolved in an organic solvent prior to use.

Future Directions

The potential future directions for the use of 2,1-benzoxaborepin are numerous. It could be used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It could also be used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds. In addition, it could be used in biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and receptor-ligand interactions. Finally, it could be used in drug discovery, as it has been used in the past to identify potential therapeutic compounds.

Synthesis Methods

2,1-benzoxaborepin is synthesized from a variety of starting materials, including p-toluenesulfonyl chloride, boric acid, and 1,3-dichloro-2-propanol. The reaction is carried out in an inert solvent such as toluene and is catalyzed by a strong base, such as sodium hydroxide. The reaction is typically carried out at a temperature of 100-120°C and is completed in a few hours. The final product is a white, crystalline solid that is soluble in a variety of organic solvents.

Scientific Research Applications

2,1-benzoxaborepin has a variety of scientific applications, including drug discovery, chemical synthesis, and biochemical and physiological studies. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds. In addition, 2,1-benzoxaborepin has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and receptor-ligand interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-dihydrobenzofuran", "boron tribromide", "sodium borohydride", "acetic anhydride", "methanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydrobenzofuran to 2-bromo-2,3-dihydrobenzofuran using boron tribromide", "Step 2: Reduction of 2-bromo-2,3-dihydrobenzofuran to 2-bromo-1,3-dihydrobenzofuran using sodium borohydride", "Step 3: Conversion of 2-bromo-1,3-dihydrobenzofuran to 1-bromo-3-hydroxy-2-propylbenzene using acetic anhydride and methanol", "Step 4: Conversion of 1-bromo-3-hydroxy-2-propylbenzene to 1-bromo-3-methoxy-2-propylbenzene using sodium hydroxide and methanol", "Step 5: Conversion of 1-bromo-3-methoxy-2-propylbenzene to 1,3-dimethoxy-2-propylbenzene using hydrochloric acid and water", "Step 6: Conversion of 1,3-dimethoxy-2-propylbenzene to 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol using boron tribromide and methanol" ] }

CAS RN

2010218-46-7

Molecular Formula

C9H11BO2

Molecular Weight

162

Purity

95

Origin of Product

United States

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